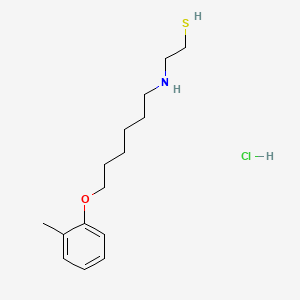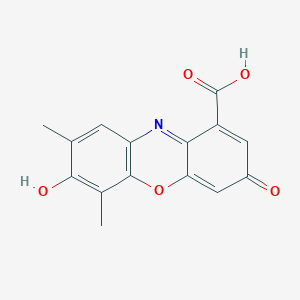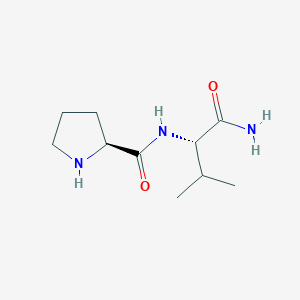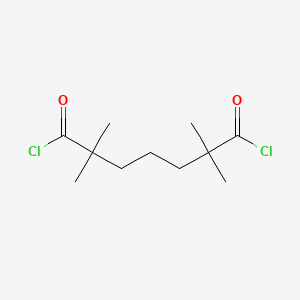
2,2,6,6-Tetramethylheptanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylheptanedioyl dichloride is an organic compound with the molecular formula C11H18Cl2O2. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylheptanedioyl dichloride typically involves the chlorination of 2,2,6,6-tetramethylheptanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylheptanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 2,2,6,6-tetramethylheptanedioic acid.
Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride (COCl)2: Another chlorinating agent.
Amines, Alcohols, Thiols: Used in substitution reactions.
Water or Aqueous Solutions: Used in hydrolysis reactions.
Major Products Formed
2,2,6,6-Tetramethylheptanedioic Acid: Formed by hydrolysis.
Polyamides and Polyesters: Formed by condensation reactions with diamines or diols.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylheptanedioyl dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty polymers and materials
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylheptanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacks the reactive chlorine atoms.
2,2,6,6-Tetramethylheptanedioic Acid: The parent compound from which 2,2,6,6-Tetramethylheptanedioyl dichloride is derived.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of two chlorine atoms makes it a valuable intermediate in the production of various polymers and biologically active compounds .
Eigenschaften
CAS-Nummer |
50321-59-0 |
|---|---|
Molekularformel |
C11H18Cl2O2 |
Molekulargewicht |
253.16 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylheptanedioyl dichloride |
InChI |
InChI=1S/C11H18Cl2O2/c1-10(2,8(12)14)6-5-7-11(3,4)9(13)15/h5-7H2,1-4H3 |
InChI-Schlüssel |
BGTOIQNGINUXPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC(C)(C)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


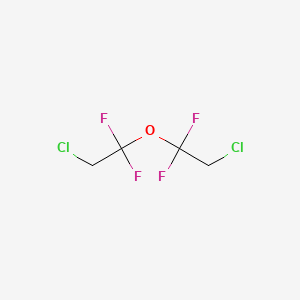
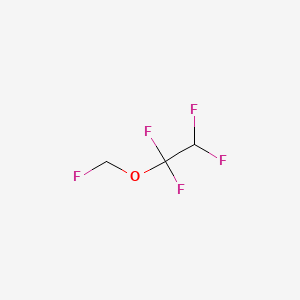
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)




